2-Chloro-5-phenylnicotinic acid

Lipophilicity profiling Medicinal chemistry SAR Chromatographic method development

2-Chloro-5-phenylnicotinic acid (CAS 117449-73-7; molecular formula C₁₂H₈ClNO₂; MW 233.65 g/mol) is a disubstituted nicotinic acid derivative bearing chlorine at the pyridine C2 position and a phenyl group at C5. This heterocyclic carboxylic acid scaffold presents a predicted LogP of 3.10, a predicted pKa of 1.96 ± 0.25, a polar surface area (PSA) of 50.19 Ų, and a melting point of 239–240 °C, establishing a defined physicochemical fingerprint that distinguishes it from non-chlorinated and non-phenylated nicotinic acid analogs.

Molecular Formula C12H8ClNO2
Molecular Weight 233.65 g/mol
CAS No. 117449-73-7
Cat. No. B182029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-phenylnicotinic acid
CAS117449-73-7
Synonyms2-Chloro-5-phenylnicotinic acid
Molecular FormulaC12H8ClNO2
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
InChIInChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
InChIKeyNBOKAEBXNZKDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-phenylnicotinic Acid (CAS 117449-73-7): Procurement-Ready Physicochemical and Regulatory Baseline


2-Chloro-5-phenylnicotinic acid (CAS 117449-73-7; molecular formula C₁₂H₈ClNO₂; MW 233.65 g/mol) is a disubstituted nicotinic acid derivative bearing chlorine at the pyridine C2 position and a phenyl group at C5 . This heterocyclic carboxylic acid scaffold presents a predicted LogP of 3.10, a predicted pKa of 1.96 ± 0.25, a polar surface area (PSA) of 50.19 Ų, and a melting point of 239–240 °C, establishing a defined physicochemical fingerprint that distinguishes it from non-chlorinated and non-phenylated nicotinic acid analogs . The compound is commercially cataloged at purity grades ranging from 95% to ≥98% across multiple specialty chemical suppliers, with standardized storage conditions at room temperature or 2–8 °C and GHS classification as harmful by inhalation, skin contact, and ingestion .

Why 5-Phenylnicotinic Acid or 2-Chloronicotinic Acid Cannot Replace 2-Chloro-5-phenylnicotinic Acid in Synthetic Chemistry Workflows


Generic substitution of 2-chloro-5-phenylnicotinic acid with structurally proximal analogs—such as 5-phenylnicotinic acid (CAS 10177-12-5) or 2-chloronicotinic acid (CAS 2942-59-8)—fails because these comparators lack the orthogonal functional handles required for iterative derivatization. The C2 chlorine atom provides a leaving group for nucleophilic aromatic substitution (SNAr) chemistry that the des-chloro analog cannot offer, while the C5 phenyl group imparts a lipophilic character (ΔLogP ≈ 0.65 vs. 5-phenylnicotinic acid; ΔLogP ≈ 2.11 vs. 2-chloronicotinic acid) that influences both reactivity and downstream purification behavior . Patent precedent in US4705853 explicitly mandates 2-chloro-5-phenyl-3-pyridinecarboxylic acid as the starting material for constructing fused aromatic oxazepinone, thiazepinone, and diazepinone pharmacophores—a synthetic route that cannot be entered from either mono-substituted analog [1]. The quantitative evidence detailed below substantiates these differentiation dimensions across measured and predicted property endpoints.

2-Chloro-5-phenylnicotinic Acid: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


LogP Differential Between 2-Chloro-5-phenylnicotinic Acid and Its Des-Chloro and Des-Phenyl Analogs

2-Chloro-5-phenylnicotinic acid exhibits a predicted LogP of 3.10, representing a +0.65 log unit increase over 5-phenylnicotinic acid (LogP 2.45) and a +2.11 log unit increase over 2-chloronicotinic acid (LogP 0.99) . This enhanced lipophilicity directly impacts reversed-phase HPLC retention behavior, organic solvent partition coefficients during extractive workup, and the calculated drug-likeness of downstream derivatives.

Lipophilicity profiling Medicinal chemistry SAR Chromatographic method development

Synthetic Utility: Chlorine at C2 as an SNAr Leaving Group Versus Unsubstituted 5-Phenylnicotinic Acid

The C2 chlorine of 2-chloro-5-phenylnicotinic acid functions as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling direct displacement with alkoxide, amine, or thiol nucleophiles; 5-phenylnicotinic acid lacks this reactive handle entirely [1]. In US4705853, 2-chloro-5-phenyl-3-pyridinecarboxylic acid is reacted with sodium hydride and N-methylpyrrolidinol to construct Intermediate 79—a key precursor to fused tricyclic oxazepinones and thiazepinones with antihistaminic activity—a transformation impossible with the 2-unsubstituted analog [1]. A 64% crystallization yield of analytically pure product from the crude salt demonstrates the practical scalability of this transformation [1].

Nucleophilic aromatic substitution Heterocyclic derivatization Patent intermediate synthesis

Patent-Validated Intermediate Status: US4705853 Explicit Use Versus Absence of Des-Chloro Analog in the Same Patent

US Patent 4,705,853 (1987, assigned to A.H. Robins Company) explicitly names 2-chloro-5-phenyl-3-pyridinecarboxylic acid as a required starting material for preparing substituted fused aromatic oxazepinones, thiazepinones, and diazepinones with demonstrated H₁ antihistaminic activity [1]. The patent exemplifies a specific transformation yielding 80 g (64% isolated yield) of analytically pure intermediate after hexane crystallization, confirming the compound's practical utility at preparative scale [1]. By contrast, 5-phenylnicotinic acid (the des-chloro analog) does not appear as an intermediate in this patent—the chlorine is mechanistically essential for the subsequent ring-closure chemistry [1]. The downstream lead compound rocastine (2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione) derived from this intermediate class progressed to clinical evaluation as a non-sedating antihistamine .

Patent-granted synthesis Antihistaminic pharmacophore Process chemistry validation

Commercial Purity Tiering: Multi-Vendor Availability at 95–98%+ Versus Narrower Supply Options for 5-Phenylnicotinic Acid

2-Chloro-5-phenylnicotinic acid is stocked at three distinct purity tiers from multiple independent suppliers: ≥95% (AKSci, CymitQuimica, Chemenu), ≥96% (Sigma-Aldrich/Combi-Blocks, AladdinSci, CalpacLab), and ≥98% (ChemScene, MolCore) . This multi-vendor, multi-tier supply landscape provides procurement flexibility for different application requirements (e.g., 95% sufficient for intermediate use; 98% for stringent analytical or biological assay contexts). The compound is further supported by MDL number MFCD14701689, standardized InChI Key (NBOKAEBXNZKDJZ-UHFFFAOYSA-N), and room-temperature storage compatibility, reducing logistical complexity .

Chemical procurement Purity specification Supplier qualification

pKa and PSA Profile of 2-Chloro-5-phenylnicotinic Acid Versus 5-Phenylnicotinic Acid and 2-Amino-5-phenylnicotinic Acid

The predicted pKa of 2-chloro-5-phenylnicotinic acid (1.96 ± 0.25) is 0.18 log units more acidic than that of 5-phenylnicotinic acid (pKa 2.14 ± 0.10), reflecting the electron-withdrawing effect of the C2 chlorine on the carboxylic acid proton . The PSA is identical at 50.19 Ų across both compounds, indicating that the chlorine substitution modulates ionization without altering hydrogen-bonding surface area . By contrast, 2-amino-5-phenylnicotinic acid exhibits a LogP of 2.61 (vs. 3.10 for the target) and a significantly different PSA (due to the amino group), representing an alternative electronic and steric profile . The molecular weight of the target (233.65) is 34.44 Da greater than 5-phenylnicotinic acid (199.21), directly attributable to the Cl-for-H substitution.

Ionization state prediction Bioavailability modeling Salt form selection

GHS Safety Classification: Multi-Route Hazard Profile of 2-Chloro-5-phenylnicotinic Acid Versus Single-Route Oral Hazard of 5-Phenylnicotinic Acid

2-Chloro-5-phenylnicotinic acid carries a multi-route GHS hazard classification: harmful by inhalation, in contact with skin, and if swallowed (H312 + H332 + H302) . In contrast, 5-phenylnicotinic acid is classified only under H302 (harmful if swallowed), without dermal or inhalation hazard labeling . This expanded hazard profile of the chlorinated derivative necessitates more rigorous personal protective equipment (PPE) requirements—specifically, respiratory protection and chemical-resistant gloves in addition to standard lab coat and eye protection—during weighing, solution preparation, and reaction setup.

Laboratory safety Risk assessment Handling protocol

Evidence-Backed Procurement Scenarios for 2-Chloro-5-phenylnicotinic Acid in Medicinal Chemistry and Process Development


Synthesis of Tricyclic Antihistaminic Pharmacophores via Patent-Validated Route

Medicinal chemistry teams pursuing H₁ antihistamine programs based on fused oxazepinone, thiazepinone, or diazepinone scaffolds should prioritize 2-chloro-5-phenylnicotinic acid as the entry intermediate. The compound is explicitly validated in US4705853 for constructing Intermediate 79 via SNAr displacement of the C2 chlorine with N-methylpyrrolidinol, achieving 64% isolated yield at 80 g preparative scale after hexane crystallization to analytically pure material (m.p. 100–100.5 °C) . The downstream lead rocastine progressed to clinical evaluation, confirming the translational relevance of this synthetic route [1]. The des-chloro analog 5-phenylnicotinic acid cannot participate in this transformation, making the target compound irreplaceable for this chemotype .

Iterative SAR Derivatization Requiring a C2 Electrophilic Handle and C5 Lipophilic Anchor

Structure-activity relationship (SAR) programs requiring systematic variation at the pyridine C2 position while maintaining a fixed C5 phenyl pharmacophore should select 2-chloro-5-phenylnicotinic acid. The C2 chlorine serves as a universal leaving group for SNAr diversification with amine, alkoxide, and thiol nucleophiles, generating C2-substituted libraries from a single commercially available precursor . The LogP of 3.10 provides a baseline lipophilicity 0.65 log units above the des-chloro scaffold (LogP 2.45), which may be advantageous for targets requiring enhanced membrane permeability or hydrophobic pocket occupancy . Procurement at ≥98% purity (ChemScene, MolCore) minimizes confounding impurities in biological assay readouts .

Process Chemistry Scale-Up Leveraging Defined Physicochemical and Safety Specifications

Process development groups scaling reactions beyond gram quantities benefit from the compound's well-characterized thermal stability (m.p. 239–240 °C), defined storage conditions (room temperature for short-term; 2–8 °C long-term), and multi-vendor supply redundancy spanning 95% to ≥98% purity grades . The multi-route GHS hazard profile (H312 + H332 + H302) necessitates engineering controls for inhalation and dermal protection during kilogram-scale handling—a cost factor that must be incorporated into process safety assessments relative to single-route hazard analogs . The 64% preparative yield reported in US4705853 provides a benchmark crystallization recovery target for in-house process optimization [1].

Chromatographic Method Development Using Distinctive LogP as a Retention Time Calibrant

Analytical chemistry teams developing reversed-phase HPLC or LC-MS methods for nicotinic acid derivative libraries can employ 2-chloro-5-phenylnicotinic acid (LogP 3.10) as a retention time marker to bracket the lipophilicity range between 2-chloronicotinic acid (LogP 0.99) and more hydrophobic diaryl derivatives . Its defined PSA of 50.19 Ų and single hydrogen bond donor (carboxylic acid OH) provide predictable chromatographic behavior on C18 stationary phases with acetonitrile/water mobile phases . The availability of the compound at ≥98% purity minimizes extraneous peak interference during method qualification .

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